![molecular formula C20H14N2 B2581968 5,6-Dihydro-5-phenylindolo[2,3-b]indole CAS No. 1373266-14-8](/img/structure/B2581968.png)

5,6-Dihydro-5-phenylindolo[2,3-b]indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

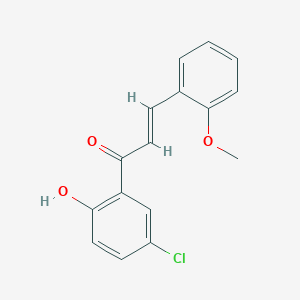

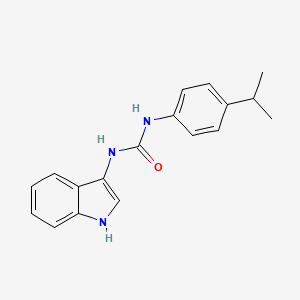

5,6-Dihydro-5-phenylindolo[2,3-b]indole is a chemical compound with the molecular formula C20H14N2 . It has a molecular weight of 282.34 . This compound is a solid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C20H14N2/c1-2-8-14(9-3-1)22-18-13-7-5-11-16(18)19-15-10-4-6-12-17(15)21-20(19)22/h1-13,21H . This indicates that the molecule consists of a phenyl group attached to an indolo[2,3-b]indole core.Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 282.34 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Aplicaciones Científicas De Investigación

Tubulin Polymerization Inhibition and Anticancer Activity

Studies have demonstrated the significance of structural elements in derivatives of 5,6-Dihydro-5-phenylindolo[2,3-b]indole for inhibiting tubulin polymerization, a crucial mechanism for anticancer activity. Modifications of the basic indole structure have shown a range of cytostatic activities against human breast cancer cells, with some derivatives completely disrupting microtubule assembly. This activity is comparable to that of colchicine, indicating the potential of these derivatives as cytostatic agents (Gastpar et al., 1998).

Melatonin Receptor Interaction

Another area of interest is the interaction of this compound derivatives with melatonin receptors. Derivatives have been prepared to investigate the binding site of the melatonin receptor, showing varied agonist and antagonist potency. This research provides insights into the design of melatonin receptor ligands and contributes to our understanding of receptor-ligand interactions, which could be crucial for developing new therapeutic agents (Faust et al., 2000).

Synthesis and Ligand Efficiency

The synthesis of derivatives, including 5,11-dihydroindolo[3,2-b]carbazoles, has been explored through various methods, highlighting the compound's versatility as a ligand. Notably, the synthesis of 5,11-dihydroindolo[3,2-b]carbazole-6,12-dicarbaldehyde showcases its efficiency as a ligand for the TCDD (Ah) receptor, suggesting applications in environmental and pharmaceutical research (Tholander & Bergman, 1999).

Safety and Hazards

Propiedades

IUPAC Name |

5-phenyl-6H-indolo[2,3-b]indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2/c1-2-8-14(9-3-1)22-18-13-7-5-11-16(18)19-15-10-4-6-12-17(15)21-20(19)22/h1-13,21H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIWNNXQQOKLVMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2NC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-((2-Bromophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2581885.png)

![N-[[4-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)morpholin-2-yl]methyl]acetamide](/img/structure/B2581890.png)

![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(3-methylimidazol-4-yl)methanone](/img/structure/B2581891.png)

![(E)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-phenylprop-2-en-1-one](/img/structure/B2581897.png)

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-{3-[ethyl(phenyl)amino]propyl}piperidine-4-carboxamide](/img/structure/B2581905.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide](/img/structure/B2581908.png)